The Discovery and Synthesis of (R)-BAY-899: A Potent and Selective Luteinizing Hormone Receptor Antagonist
The Discovery and Synthesis of (R)-BAY-899: A Potent and Selective Luteinizing Hormone Receptor Antagonist
(R)-BAY-899 is a highly potent and selective, orally active antagonist of the luteinizing hormone receptor (LH-R), a key player in the regulation of sex hormone production.[1][2][3] Its development as a chemical probe provides a valuable tool for studying LH-R signaling in vitro and for investigating the therapeutic potential of interfering with sex hormone production in vivo.[3][4] This technical guide details the discovery, synthesis, and biological characterization of (R)-BAY-899.
Discovery and Rationale
The discovery of (R)-BAY-899 stemmed from a high-throughput screening of the Bayer compound library, which initially identified a tetrahydrothienopyridine derivative as a novel, small-molecule inhibitor of the human luteinizing hormone receptor (hLH-R).[3][4] Further optimization of the physicochemical, pharmacokinetic, and safety parameters of this initial hit led to the development of BAY-298, a nanomolar hLH-R antagonist. Subsequent refinement of BAY-298, focusing on improving properties such as lipophilicity, aqueous solubility, and cytochrome P450 inhibition, resulted in the identification of (R)-BAY-899 (designated as compound 36 in the primary literature).[4] (R)-BAY-899 demonstrated a superior in vitro profile and confirmed efficacy in vivo, meeting the criteria for a chemical probe established by the Structural Genomics Consortium (SGC).[4]
Physicochemical and Pharmacokinetic Properties
(R)-BAY-899 exhibits distinct physicochemical and pharmacokinetic properties that make it a suitable tool for in vivo studies.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₉F₂N₅O₂ | [1][5] |
| Molecular Weight | 459.45 g/mol | [1][6] |
| hLH-R IC₅₀ | 185 nM | [1][7] |
| rLH-R IC₅₀ | 46 nM | [1][7] |
| hFSH-R IC₅₀ | >16 µM | [5] |
| hTSH-R IC₅₀ | 24 µM | [5] |
| Aqueous Solubility (pH 7.4) | Improved compared to BAY-298 | [4] |
| Lipophilicity (logD) | Significantly less lipophilic than BAY-298 | [4] |
| hERG Inhibition | Improved profile compared to BAY-298 | [4] |
| CYP Inhibition | Improved profile compared to BAY-298 | [4] |
| Oral Bioavailability | Good | [4] |
| Half-life (rat, p.o.) | 12 hours | [7] |
| Cmax (rat, 2 mg/kg p.o.) | 0.24 µg/L | [7] |
Synthesis of (R)-BAY-899
The synthesis of (R)-BAY-899 follows a multi-step route, starting from commercially available materials. The key steps involve the formation of a tetrahydro-1,6-naphthyridine core, followed by a urea (B33335) formation reaction. The synthesis of the racemic mixture and the subsequent separation of the enantiomers are crucial to obtaining the desired (R)-enantiomer.
Experimental Protocol: Synthesis of (R)-BAY-899
The synthesis of the chemical probe (R)-BAY-899 followed a similar route to that of BAY-298.[4] A detailed, step-by-step protocol is outlined in the primary literature by Wortmann et al. (2019).[4] The general scheme involves the synthesis of a piperidone intermediate, which then undergoes a gold-catalyzed reaction to form the naphthyridine core. This is followed by deprotection and urea formation using 4-nitrophenyl chloroformate. The final step is the separation of the enantiomers to yield the active (R)-enantiomer.[4]
Biological Activity and Mechanism of Action
(R)-BAY-899 acts as a potent and selective antagonist of the LH receptor. It does not compete with the binding of the natural ligand, human luteinizing hormone (hLH), suggesting an allosteric mode of action.[4] It is believed to bind to a putative rhodopsin-like small molecule binding cavity within the 7-transmembrane region of the hLH-R.[4][6] By inhibiting LH-R signaling, (R)-BAY-899 effectively reduces the production of sex hormones, such as estradiol (B170435), in vivo.[1][4][7]
Experimental Protocol: In Vitro hLH-R Antagonist Assay
The antagonistic activity of (R)-BAY-899 on the human LH receptor was determined using a cell-based assay. CHO-K1 cells stably expressing the hLH-R were used. The assay measures the inhibition of hLH-induced cyclic adenosine (B11128) monophosphate (cAMP) production.
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Cell Culture: CHO-K1/hLH-R cells were cultured in Ham's F12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 500 µg/mL G418.
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Assay Procedure:
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Cells were seeded in 96-well plates and grown to confluence.
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The medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
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Cells were pre-incubated with varying concentrations of (R)-BAY-899.
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hLH was added at its EC₈₀ concentration to stimulate cAMP production.
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After incubation, the cells were lysed, and the intracellular cAMP concentration was determined using a commercially available cAMP assay kit.
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Data Analysis: The IC₅₀ value, representing the concentration of (R)-BAY-899 that causes 50% inhibition of the hLH-induced cAMP production, was calculated from the dose-response curve.
Experimental Protocol: In Vivo Reduction of Serum Estradiol in Female Rats
The in vivo efficacy of (R)-BAY-899 was assessed by its ability to reduce serum estradiol levels in intact female rats.
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Animals: Adult female Wistar rats were used for the study.
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Dosing: (R)-BAY-899 was administered orally (p.o.) once daily for 8 days at a dose of 12.5 mg/kg.[4][7]
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Blood Sampling: Blood samples were collected at baseline and at the end of the treatment period.
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Hormone Analysis: Serum was separated, and estradiol concentrations were measured using a validated immunoassay.
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Data Analysis: The percentage reduction in serum estradiol levels was calculated by comparing the post-treatment levels to the baseline levels.
Visualizations
Signaling Pathway of the Luteinizing Hormone Receptor
Caption: Simplified signaling pathway of the luteinizing hormone receptor and the inhibitory action of (R)-BAY-899.
Experimental Workflow for (R)-BAY-899 Discovery
Caption: Workflow illustrating the discovery and development process of (R)-BAY-899.
Logical Relationship: From Hit to Chemical Probe
Caption: Logical progression from the initial hit to the final chemical probe, (R)-BAY-899.
References
- 1. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Luteinising hormone-based protocol versus traditional flexible gonadotropin-releasing hormone antagonist protocol in women with normal ovarian response: study protocol for a non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Luteinizing hormone changes in gonadotropin-releasing hormone antagonist protocol in in vitro fertilization cycles: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
